4-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidine
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Overview
Description
4-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidine is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidine involves multiple steps, starting with the preparation of the individual heterocyclic components. The 1,3,4-thiadiazole ring can be synthesized by reacting hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide derivatives . The pyrazolo[1,5-a]pyrimidine ring can be synthesized through the reaction of pyrazole derivatives with appropriate aldehydes or ketones . The final step involves the coupling of these heterocyclic components with piperidine under specific reaction conditions, such as the presence of a base like triethylamine in an appropriate solvent .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
4-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial and anticancer agent
Mechanism of Action
The mechanism of action of 4-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidine involves its interaction with specific molecular targets. The thiadiazole ring’s mesoionic character allows it to cross cellular membranes and interact strongly with biological targets . This interaction can inhibit enzymes, disrupt DNA replication, and induce apoptosis in cancer cells . The compound’s ability to inhibit acetylcholinesterase is particularly significant in the context of neurodegenerative diseases .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Pyrazolo[1,5-a]pyrimidine Derivatives: These compounds share the pyrazolo[1,5-a]pyrimidine ring and are known for their antitrypanosomal and antimetabolite activities.
Thiazolidin-4-One Derivatives: These compounds are known for their acetylcholinesterase inhibitory activity and potential use in treating Alzheimer’s disease.
Uniqueness
4-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidine is unique due to its combination of the thiadiazole and pyrazolo[1,5-a]pyrimidine rings, which confer a broad spectrum of biological activities
Properties
Molecular Formula |
C16H20N6S |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
2-ethyl-5-[1-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]-1,3,4-thiadiazole |
InChI |
InChI=1S/C16H20N6S/c1-3-14-19-20-16(23-14)12-5-8-21(9-6-12)15-10-11(2)18-13-4-7-17-22(13)15/h4,7,10,12H,3,5-6,8-9H2,1-2H3 |
InChI Key |
GCEJNXHOIBIDRL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(S1)C2CCN(CC2)C3=CC(=NC4=CC=NN43)C |
Origin of Product |
United States |
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